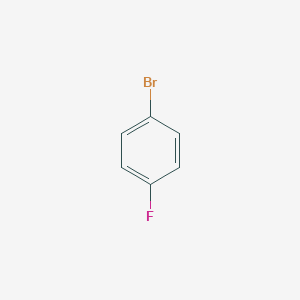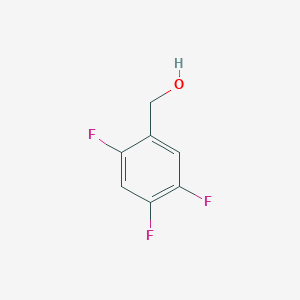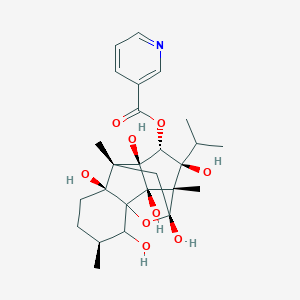
Ryanodyl-3-pdc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ryanodyl-3-pdc is a chemical compound synthesized in the laboratory for scientific research purposes. It is a potent inhibitor of ryanodine receptors, which are important for calcium signaling in cells. Ryanodyl-3-pdc has been extensively studied for its effects on various physiological and biochemical processes, making it an important tool for researchers in the field of molecular biology.
作用机制
Ryanodyl-3-pdc inhibits ryanodine receptors, which are important for calcium signaling in cells. These receptors are located in the sarcoplasmic reticulum of muscle cells and play a crucial role in muscle contraction. By inhibiting the release of calcium from the sarcoplasmic reticulum, Ryanodyl-3-pdc decreases muscle contraction. In neuronal cells, Ryanodyl-3-pdc has been shown to affect calcium signaling and synaptic transmission.
生化和生理效应
Ryanodyl-3-pdc has been shown to have a number of biochemical and physiological effects. In muscle cells, it decreases muscle contraction by inhibiting calcium release from the sarcoplasmic reticulum. In neuronal cells, it affects calcium signaling and synaptic transmission. Ryanodyl-3-pdc has also been shown to have an effect on cardiac function, as well as on the regulation of blood pressure.
实验室实验的优点和局限性
Ryanodyl-3-pdc has several advantages for use in lab experiments. It is a potent inhibitor of ryanodine receptors, making it a valuable tool for studying calcium signaling in cells. It has also been extensively studied, with a large body of literature supporting its use in scientific research. However, Ryanodyl-3-pdc has some limitations. It is a synthetic compound, which can limit its use in certain experimental settings. Additionally, its potency can make it difficult to use in certain assays.
未来方向
There are many potential future directions for research involving Ryanodyl-3-pdc. One area of interest is the role of ryanodine receptors in cancer cells. It has been suggested that these receptors may play a role in the regulation of cell proliferation and apoptosis, making them a potential target for cancer therapy. Another area of interest is the use of Ryanodyl-3-pdc in the treatment of cardiac arrhythmias. It has been shown to have an effect on cardiac function, making it a potential therapeutic agent for this condition. Finally, there is interest in developing new synthetic compounds that are more potent and selective inhibitors of ryanodine receptors, which could have important implications for the treatment of a variety of diseases.
合成方法
Ryanodyl-3-pdc is synthesized in the laboratory using a multi-step process. The first step involves the synthesis of a key intermediate, which is then converted to the final product using a series of chemical reactions. The synthesis of Ryanodyl-3-pdc requires expertise in organic chemistry and access to specialized equipment and reagents.
科学研究应用
Ryanodyl-3-pdc has been widely used in scientific research to study the role of ryanodine receptors in various cellular processes. It has been shown to inhibit calcium release from the sarcoplasmic reticulum in muscle cells, leading to a decrease in muscle contraction. Ryanodyl-3-pdc has also been used to study the role of calcium signaling in neuronal cells, as well as in the regulation of cardiac function.
属性
CAS 编号 |
137441-82-8 |
|---|---|
产品名称 |
Ryanodyl-3-pdc |
分子式 |
C26H35NO9 |
分子量 |
505.6 g/mol |
IUPAC 名称 |
[(2R,3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16+,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |
InChI 键 |
BLVJZMYEPDTENS-FNAYAIJXSA-N |
手性 SMILES |
C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2([C@@H]1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
规范 SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
同义词 |
yanodyl 3-(pyridine-3-carboxylate) ryanodyl-3-PDC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



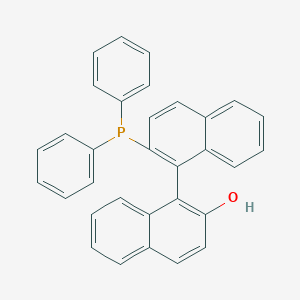
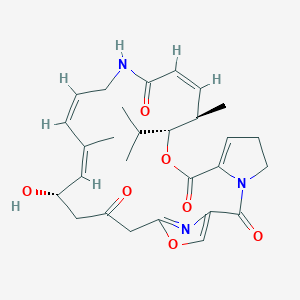
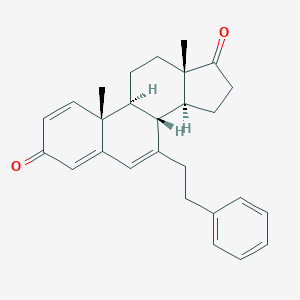
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
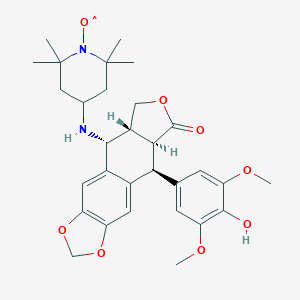
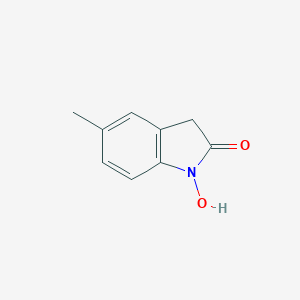
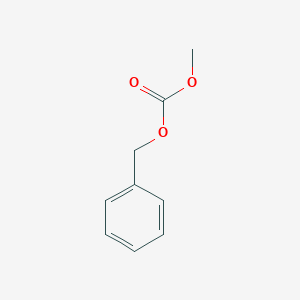
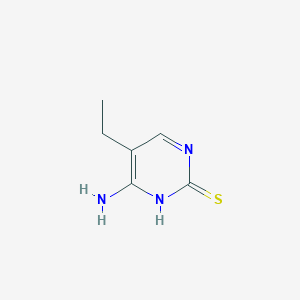
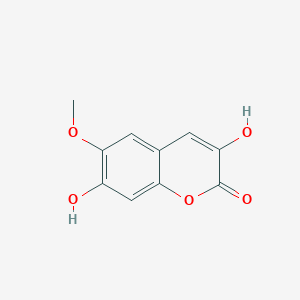
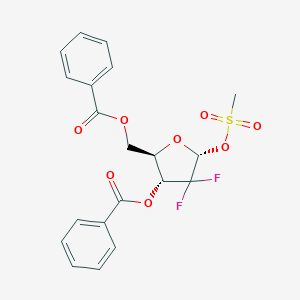
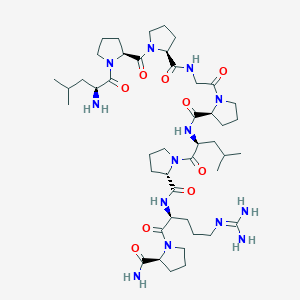
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
